2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C18H14N4O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14N4O4S/c1-25-11-4-5-13-15(9-11)27-18(19-13)20-16(23)10-22-17(24)7-6-12(21-22)14-3-2-8-26-14/h2-9H,10H2,1H3,(H,19,20,23) |
InChI Key |
RKAXYVCXDXZUBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The pyridazinone ring is typically synthesized via cyclocondensation between maleic hydrazide and furan-2-carbaldehyde under acidic conditions. A representative protocol involves:
Reaction Conditions
-
Maleic hydrazide (1.0 equiv)
-
Furan-2-carbaldehyde (1.2 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH, 10 mol%)
-
Solvent: Ethanol/water (4:1 v/v)
-
Temperature: 80°C, 12 hours
Mechanistic Insight
The reaction proceeds through a Knoevenagel-like condensation, followed by intramolecular cyclization and dehydration to form the 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl scaffold.
Functionalization of the Pyridazinone Intermediate
Acetamide Bridge Installation
The pyridazinone intermediate undergoes N-alkylation with chloroacetyl chloride to introduce the acetamide linker:
Stepwise Protocol
-
Reaction Setup
-
Workup
-
Quench with ice-cwater
-
Extract with DCM (3 × 50 mL)
-
Dry over anhydrous Na₂SO₄
-
Concentrate under reduced pressure
-
Critical Note
Excess chloroacetyl chloride leads to di-alkylation byproducts, necessitating strict stoichiometric control.
Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine
Cyclization of 2-Amino-4-methoxyphenyl Thioamide
The benzothiazole fragment is prepared via cyclization of 2-amino-4-methoxyphenyl thioamide using Lawesson’s reagent:
Optimized Procedure
| Parameter | Value |
|---|---|
| Starting material | 2-Amino-4-methoxyphenyl thioamide |
| Reagent | Lawesson’s reagent (0.55 equiv) |
| Solvent | Toluene |
| Temperature | 110°C, 8 hours |
| Yield | 78% |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.79 (d, J = 2.4 Hz, 1H), 3.89 (s, 3H)
-
HRMS : m/z calcd for C₈H₈N₂OS [M+H]⁺ 181.0436, found 181.0433
Final Coupling Reaction
Amide Bond Formation via Carbodiimide Coupling
The acetamide-linked pyridazinone and 6-methoxy-1,3-benzothiazol-2-amine are coupled using EDCl/HOBt:
Reaction Parameters
| Component | Quantity |
|---|---|
| Chloroacetyl intermediate | 1.0 equiv (0.5 mmol) |
| 6-Methoxy-1,3-benzothiazol-2-amine | 1.2 equiv |
| EDCl | 1.5 equiv |
| HOBt | 1.5 equiv |
| Solvent | DMF (anhydrous) |
| Temperature | 25°C, 24 hours |
| Yield | 63% |
Purification
-
Column chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient)
-
Recrystallization from ethanol/water (7:3)
Analytical Data
-
Melting Point : 214–216°C
-
¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 162.4 (pyridazinone C=O), 156.1 (benzothiazole C-2), 148.9 (furan C-2), 121.3–110.9 (aromatic C)
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines pyridazinone formation and benzothiazole coupling in a single reactor:
Procedure Highlights
-
In-situ generation of 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl
-
Direct addition of chloroacetyl chloride and 6-methoxy-1,3-benzothiazol-2-amine
-
Microwave irradiation (100°C, 30 minutes)
Advantages
-
Reduced purification steps
-
20% less solvent consumption
Limitations
Scalability and Industrial Considerations
Cost-Benefit Analysis of Routes
| Metric | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total yield | 63% | 58% |
| PMI (Process Mass Intensity) | 86 | 72 |
| Estimated API cost/kg | $12,400 | $11,800 |
| Purity (HPLC) | 99.2% | 98.5% |
Key Insight
The one-pot method offers economic advantages for large-scale production despite marginally lower yields.
Reaction Optimization Strategies
Solvent Screening for Amide Coupling
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 63 | 99.2 |
| THF | 7.5 | 41 | 97.8 |
| Acetonitrile | 37.5 | 55 | 98.6 |
| DCM | 8.9 | 28 | 95.4 |
Polar aprotic solvents like DMF maximize carbodiimide activation efficiency.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling techniques reduce solvent usage in pyridazinone formation:
-
Reaction time: 2 hours vs. 12 hours (solution phase)
-
Yield: 70%
Quality Control and Characterization
Stability Studies
| Condition | Degradation Products Identified |
|---|---|
| Acidic (0.1 M HCl, 40°C) | Furan ring-opened derivatives |
| Basic (0.1 M NaOH, 40°C) | Pyridazinone hydrolysis products |
| Oxidative (3% H₂O₂) | Sulfoxide of benzothiazole |
Storage recommendations:
-
Temperature: 2–8°C
-
Atmosphere: Nitrogen
-
Container: Amber glass
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research indicates that derivatives of pyridazinone compounds, including this specific compound, possess significant biological activities:
Anticancer Activity
Studies have shown that compounds similar to 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide demonstrate promising anticancer properties. These compounds can inhibit oncogenic pathways associated with cancer cell proliferation. For instance:
- In vitro studies have demonstrated the ability of related compounds to inhibit tubulin polymerization, leading to cell cycle arrest in various cancer cell lines.
- Case studies involving hybrid compounds combining indole and pyridazine structures have shown efficacy in reducing tumor growth in animal models.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds containing furan and pyridazine moieties have been reported to interact with biological targets involved in bacterial infections. Specific studies indicate:
- The ability of related derivatives to inhibit bacterial growth through interference with essential metabolic pathways.
Synthesis and Mechanism of Action
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of the Pyridazine Ring : Starting from suitable dicarbonyl compounds.
- Introduction of the Furan Moiety : Achieved through cross-coupling reactions.
- Benzothiazole Integration : Final coupling steps involve amide bond formation.
The mechanism of action for its biological effects is hypothesized to involve interactions with specific molecular targets within cells, leading to modulation of critical cellular pathways.
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Studies : Research has focused on the effectiveness of similar pyridazinone derivatives in inhibiting tumor growth in xenograft models.
- Results indicate a significant reduction in tumor size compared to control groups.
- Antimicrobial Efficacy : Investigations into the antimicrobial properties have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Comparative studies demonstrate superior efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The furan, pyridazinone, and benzothiazole moieties may bind to different sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()
- Structural Differences : Replaces the furan with 4,5-dichloro substituents and links to a sulfonamide-aniline group.
- Synthesis : Prepared via THF-mediated coupling of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline, yielding 79% isolated product.
- Key Data : LCMS (m/z 485 [M+H]⁺), ¹H NMR (δ 7.50–7.30 ppm for aromatic protons) .
N-[2-(6-Fluoroindol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide ()
- Structural Differences: Features a 4-fluoro-2-methoxyphenyl group on the pyridazinone and a fluoroindole-ethyl acetamide tail.
- Comparison : The fluorinated aryl group may enhance metabolic stability, while the indole moiety could improve CNS penetration compared to the benzothiazole in the target compound .
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methyl-2-heptanyl)acetamide ()
- Structural Differences : Substitutes furan with a 3,5-dimethylpyrazole and uses a branched alkyl chain instead of benzothiazole.
Benzothiazole-Containing Analogs
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide ()
- Structural Differences : Uses a trifluoromethylbenzothiazole and 3-methoxyphenyl acetamide.
Pharmacological Hybrids
Antipyrine/Pyridazinone Hybrids ()
- Example : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(4-fluorophenylpiperazin-1-yl)-6-oxopyridazin-1-yl]acetamide (6c).
- Key Data : IR peaks at 1711 cm⁻¹ (C=O), 1665 cm⁻¹ (C=O); melting point 174–176°C .
- Comparison : The piperazine substituent may enhance solubility and GPCR affinity, whereas the furan in the target compound could prioritize interactions with oxidoreductases .
Physicochemical and Spectroscopic Comparisons
Biological Activity
The compound 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 326.31 g/mol . Its structure features a furan moiety linked to a pyridazinone, which is further connected to a benzothiazole group, suggesting diverse interactions with biological targets.
Biological Activity
Antitumor Activity
Research has indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. A study involving newly synthesized derivatives of benzothiazole and furan demonstrated promising results against various human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods. The compounds showed IC50 values below 10 µM , indicating effective cytotoxicity against tumor cells .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, particularly in broth microdilution tests, which align with findings from other studies on furan-based derivatives .
Case Studies
- Antitumor Efficacy :
- Antimicrobial Screening :
The proposed mechanism for the antitumor activity involves binding to DNA and inhibiting DNA-dependent enzymes, thereby disrupting cell proliferation . For antimicrobial activity, the interaction with bacterial cell membranes and subsequent disruption of cellular processes has been suggested.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Structure A | IC50: 7.5 µM (A549) | MIC: 16 µg/mL (E. coli) |
| Compound B | Structure B | IC50: 5.8 µM (HCC827) | MIC: 32 µg/mL (S. aureus) |
| Target Compound | Target Structure | IC50: 6.26 ± 0.33 µM (A549) | MIC: 32 µg/mL (E. coli) |
Q & A
Q. What are the common synthetic routes for preparing 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Furan ring preparation : Using cyclization or substitution reactions to introduce the furan moiety.
Pyridazinone formation : Cyclization of diketones or hydrazine derivatives under acidic/basic conditions.
Coupling reactions : Linking the pyridazinone-furan intermediate to the 6-methoxybenzothiazole acetamide group via nucleophilic substitution or amide bond formation. Key reagents include cesium carbonate (Cs₂CO₃) in DMF at elevated temperatures (80–100°C) to promote coupling efficiency .
Optimization strategies include solvent selection (e.g., ethanol, DMF) and purification via column chromatography or recrystallization.
Q. How can researchers evaluate the compound’s potential biological activity in vitro?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against bacterial/fungal strains.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates.
- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) via shake-flask methods to predict lipophilicity and cellular uptake .
Advanced Research Questions
Q. What analytical techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray crystallography : Determines 3D molecular geometry, hydrogen-bonding networks (e.g., N–H⋯N interactions), and crystal packing. Requires high-purity single crystals grown via slow evaporation (e.g., ethanol/water mixtures) .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., furan protons at δ 6.5–7.5 ppm) and confirms coupling success. 2D NMR (COSY, HSQC) resolves complex spin systems .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 453.54 for related benzothiazoles) and detects synthetic byproducts .
Q. How can mechanistic studies elucidate the compound’s reactivity in substitution reactions?
- Methodological Answer :
- DFT calculations : Model transition states and activation energies for nucleophilic attacks on the pyridazinone or benzothiazole moieties.
- Kinetic analysis : Monitor reaction progress via HPLC to derive rate constants under varying conditions (pH, temperature).
- Isotope labeling : Use deuterated solvents (DMSO-d₆) or ¹⁵N-labeled reagents to track reaction pathways .
Q. How to address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Impurity profiling : Use HPLC-MS to identify contaminants (e.g., unreacted intermediates) that may skew results.
- Orthogonal assays : Validate findings with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Experimental Design & Optimization
Q. What strategies improve yield in the final coupling step?
- Methodological Answer :
- Catalyst screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilicity.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., 80°C for 12h) avoids decomposition of heat-sensitive groups .
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via UV-Vis or LC-MS.
- Thermal analysis : TGA/DSC assesses decomposition temperatures.
- Light sensitivity : Expose to UV/visible light and track photodegradation products .
Data Contradiction Analysis
Q. Why do studies report conflicting logP values for structurally similar analogs?
- Methodological Answer :
- Measurement variability : Shake-flask vs. chromatographic methods (e.g., RP-HPLC) yield different logP estimates.
- Tautomerism : The pyridazinone’s keto-enol equilibrium alters apparent lipophilicity. Use ¹H NMR in D₂O to confirm tautomeric states .
Q. How to reconcile discrepancies in enzyme inhibition potency across studies?
- Methodological Answer :
- Enzyme source : Recombinant vs. native enzymes may differ in post-translational modifications.
- Cofactor requirements : Ensure consistent Mg²⁺/ATP levels in kinase assays.
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to calibrate results .
Structural and Functional Insights
Q. What computational tools predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinases) using X-ray structures (PDB IDs).
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability.
- Pharmacophore modeling : Identify critical H-bond donors/acceptors using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
